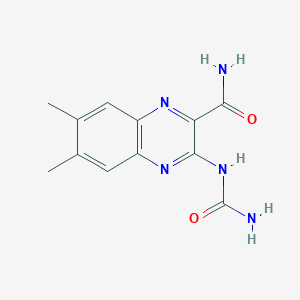
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethylquinoxaline-2-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using carbamoyl chloride in the presence of a base such as triethylamine.
Carbamoylation: The resulting amide is further reacted with an appropriate carbamoylating agent to introduce the carbamoylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with varied functional groups.
科学研究应用
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 3-(Carbamoylamino)benzofuran-2(3H)-one
- 3-(Acylamino)benzofuran-2(3H)-one
- Aurones
Uniqueness
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds
属性
CAS 编号 |
89630-15-9 |
|---|---|
分子式 |
C12H13N5O2 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
3-(carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C12H13N5O2/c1-5-3-7-8(4-6(5)2)16-11(17-12(14)19)9(15-7)10(13)18/h3-4H,1-2H3,(H2,13,18)(H3,14,16,17,19) |
InChI 键 |
IRYJZBUJTISIQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)N)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



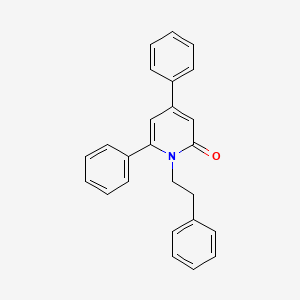
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)
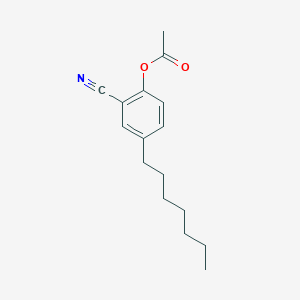
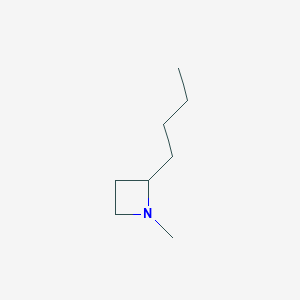
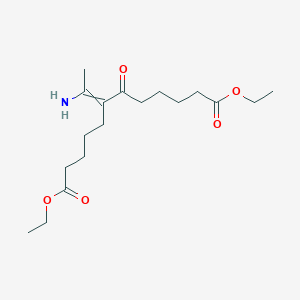
![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
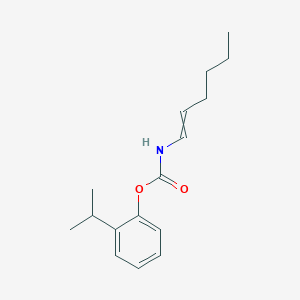
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)
![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
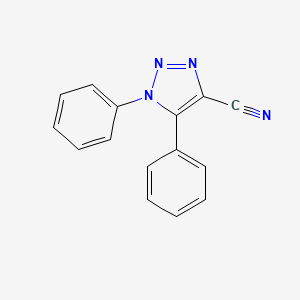
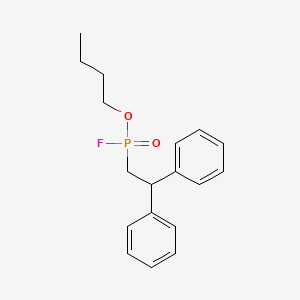

![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
